molecular formula C10H11F3N2 B1493315 4-(4,4-Difluoropiperidin-1-yl)-2-fluoropyridine CAS No. 2006908-20-7

4-(4,4-Difluoropiperidin-1-yl)-2-fluoropyridine

Cat. No.: B1493315
CAS No.: 2006908-20-7
M. Wt: 216.2 g/mol
InChI Key: WJVRJAJNGBAFHK-UHFFFAOYSA-N
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Description

4-(4,4-Difluoropiperidin-1-yl)-2-fluoropyridine is a fluorinated heterocyclic aromatic organic compound It features a pyridine ring substituted with a fluorine atom at the 2-position and a difluoropiperidine moiety at the 4-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4,4-difluoropiperidine and 2-fluoropyridine as the primary starting materials.

  • Reaction Conditions: The reaction involves nucleophilic substitution where the fluorine atom on the pyridine ring is substituted by the difluoropiperidine group. This reaction is usually carried out in the presence of a strong base, such as potassium tert-butoxide, and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms on the pyridine ring or the piperidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₂Cl₂, in an acidic medium.

  • Reduction: LiAlH₄, H₂ with a palladium catalyst.

  • Substitution: Strong bases like potassium tert-butoxide, DMF as a solvent.

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the compound, depending on the specific conditions and reagents used.

  • Reduction: Reduced forms of the compound, often resulting in the removal of fluorine atoms.

  • Substitution: Substituted derivatives where the fluorine atoms are replaced by other functional groups.

Scientific Research Applications

4-(4,4-Difluoropiperidin-1-yl)-2-fluoropyridine has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and understanding biochemical pathways.

  • Medicine: It has potential therapeutic applications, especially in the design of new drugs targeting various diseases.

  • Industry: The compound is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(4,4-Difluoropiperidin-1-yl)-2-fluoropyridine exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms enhance the compound's binding affinity and stability, making it effective in various biological and chemical processes.

Comparison with Similar Compounds

  • 4-(4,4-Difluoropiperidin-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.

  • 2-Fluoropyridine: A simpler compound with a single fluorine atom on the pyridine ring.

  • 4,4-Difluoropiperidine: The piperidine ring without the pyridine moiety.

Properties

IUPAC Name

4-(4,4-difluoropiperidin-1-yl)-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2/c11-9-7-8(1-4-14-9)15-5-2-10(12,13)3-6-15/h1,4,7H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVRJAJNGBAFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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